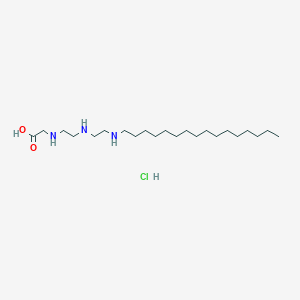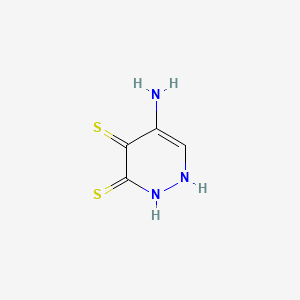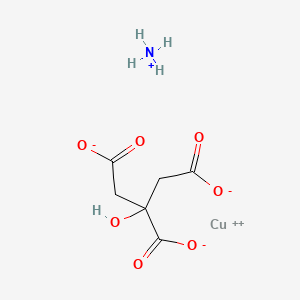
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the reaction of copper(II) ions with citric acid in the presence of ammonium ions. The reaction typically occurs in an aqueous solution where copper(II) sulfate is mixed with citric acid and ammonium hydroxide. The resulting product is then crystallized out of the solution .
化学反应分析
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The copper(II) ion can be reduced to copper(I) under certain conditions.
Reduction: The compound can act as an oxidizing agent, where the copper(II) ion is reduced.
Substitution: The ammonium ion can be replaced by other cations in a substitution reaction.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form complexes with various pharmaceutical agents.
Industry: It is used in electroplating and as a stabilizer in certain industrial processes
作用机制
The mechanism of action of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the interaction of the copper(II) ion with biological molecules. The copper(II) ion can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate can be compared with other copper(II) complexes such as copper(II) sulfate and copper(II) chloride. Unlike these simpler copper salts, this compound has a more complex structure due to the presence of the citric acid ligand. This complexity allows it to form more stable complexes and exhibit unique catalytic and antimicrobial properties .
Similar compounds include:
- Copper(II) sulfate (EINECS 231-847-6)
- Copper(II) chloride (EINECS 231-210-2)
- Copper(II) acetate (EINECS 205-553-3)
These compounds share the copper(II) ion but differ in their ligands and overall chemical behavior .
属性
CAS 编号 |
84713-02-0 |
|---|---|
分子式 |
C6H9CuNO7 |
分子量 |
270.68 g/mol |
IUPAC 名称 |
azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Cu.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+2;/p-2 |
InChI 键 |
ZDZVEOUGLQZYGS-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
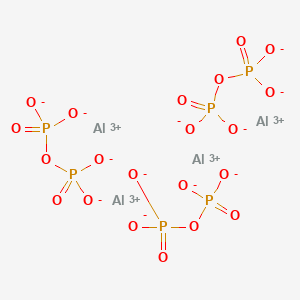

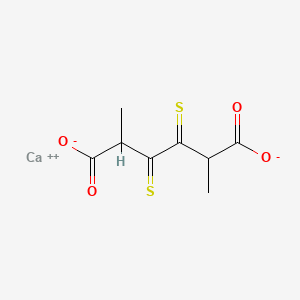
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)




